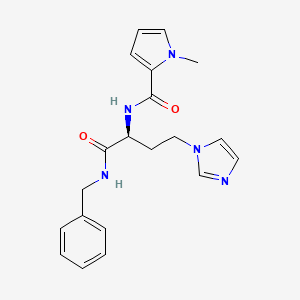

KP-302

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H23N5O2 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

N-[(2S)-1-(benzylamino)-4-imidazol-1-yl-1-oxobutan-2-yl]-1-methylpyrrole-2-carboxamide |

InChI |

InChI=1S/C20H23N5O2/c1-24-11-5-8-18(24)20(27)23-17(9-12-25-13-10-21-15-25)19(26)22-14-16-6-3-2-4-7-16/h2-8,10-11,13,15,17H,9,12,14H2,1H3,(H,22,26)(H,23,27)/t17-/m0/s1 |

InChI Key |

XLISVTDEJLYVTB-KRWDZBQOSA-N |

Isomeric SMILES |

CN1C=CC=C1C(=O)N[C@@H](CCN2C=CN=C2)C(=O)NCC3=CC=CC=C3 |

Canonical SMILES |

CN1C=CC=C1C(=O)NC(CCN2C=CN=C2)C(=O)NCC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Evofosfamide (TH-302) in Hypoxic Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evofosfamide (B1684547), also known as TH-302, is a hypoxia-activated prodrug (HAP) designed to selectively target and eliminate cancer cells within the hypoxic microenvironment of solid tumors.[1] Tumor hypoxia is a common feature of solid malignancies and is associated with resistance to conventional therapies, including chemotherapy and radiation, as well as a more aggressive tumor phenotype.[2] Evofosfamide was developed to exploit this unique feature of the tumor microenvironment, delivering a potent cytotoxic agent specifically to these hard-to-treat, oxygen-deprived regions.[1] This document provides a comprehensive overview of the mechanism of action of evofosfamide, supported by preclinical data, experimental methodologies, and visual representations of its activation and effects.

Core Mechanism of Action

Evofosfamide is a 2-nitroimidazole-linked prodrug of the DNA-alkylating agent bromo-isophosphoramide mustard (Br-IPM).[2][3][4] The 2-nitroimidazole (B3424786) moiety functions as a molecular trigger, sensitive to the low oxygen conditions characteristic of hypoxic tumor regions.[4]

Under normal oxygen conditions (normoxia), the prodrug is relatively inert. However, in the hypoxic environment of a tumor, evofosfamide undergoes a one-electron reduction by intracellular reductases, such as cytochrome P450 oxidoreductase, to form a radical anion.[3] In the presence of oxygen, this reaction is readily reversible, and the prodrug returns to its original inactive state.[3][5] In the absence of sufficient oxygen, the radical anion undergoes further reduction and fragmentation, releasing the active cytotoxic agent, Br-IPM.[3][5] Br-IPM is a potent DNA cross-linking agent that induces DNA damage, leading to cell cycle arrest and apoptosis.[3][5]

Signaling Pathway of Evofosfamide Activation and Action

Caption: Mechanism of Evofosfamide activation.

Quantitative Data from Preclinical Studies

The selective cytotoxicity of evofosfamide under hypoxic conditions has been demonstrated across a wide range of human cancer cell lines.

| Cell Line | Cancer Type | IC50 under Hypoxia (µM) | IC50 under Normoxia (µM) | Hypoxic Cytotoxicity Ratio (Normoxia IC50 / Hypoxia IC50) |

| CNE-2 | Nasopharyngeal Carcinoma | 8.33 ± 0.75 | >100 | >12 |

| HONE-1 | Nasopharyngeal Carcinoma | 7.62 ± 0.67 | >100 | >13 |

| HNE-1 | Nasopharyngeal Carcinoma | 0.31 ± 0.07 | >100 | >322 |

Data from Huang et al., 2018.[6]

In vivo studies using human tumor xenograft models have further substantiated the anti-tumor activity of evofosfamide.

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) |

| H460 | Non-small Cell Lung Cancer | 50 mg/kg, daily for 5 days/week | Optimal response with minimal toxicity |

| HT29 | Colon Cancer | 100 mg/kg, every 3 days for 5 doses | 3-fold increase in tumor growth delay with cisplatin |

Data from Liu et al., 2012.[4][7]

Experimental Protocols

In Vitro Cytotoxicity Assay

A common method to assess the hypoxia-selective cytotoxicity of evofosfamide involves the following steps:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Hypoxic and Normoxic Incubation: The plates are then placed in either a standard cell culture incubator (normoxia, 21% O2) or a hypoxic chamber (e.g., 1% or 0.1% O2) for a specified period, typically 24-48 hours.

-

Drug Treatment: Cells are treated with a serial dilution of evofosfamide under both normoxic and hypoxic conditions.

-

Viability Assessment: After the incubation period, cell viability is assessed using a standard assay such as MTT, SRB, or CellTiter-Glo.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for both conditions to determine the hypoxic cytotoxicity ratio.

In Vivo Xenograft Model for Efficacy Studies

The in vivo efficacy of evofosfamide is typically evaluated using immunodeficient mice bearing human tumor xenografts.

-

Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into control and treatment groups.

-

Drug Administration: Evofosfamide is administered to the treatment group, often via intraperitoneal injection, according to a specified dosing schedule. The control group receives a vehicle control.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.

-

Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated to assess efficacy.

Experimental Workflow for Evaluating Evofosfamide

Caption: A typical experimental workflow.

Downstream Cellular Effects

The primary downstream effect of Br-IPM released from evofosfamide is the induction of DNA damage. This is evidenced by the phosphorylation of histone H2AX (γH2AX), a sensitive marker of DNA double-strand breaks.[6] This DNA damage subsequently triggers cell cycle arrest, predominantly at the G2/M phase, and ultimately leads to apoptosis.[6] Studies have also indicated that evofosfamide can suppress the expression of hypoxia-inducible factor-1α (HIF-1α) under hypoxic conditions.[6]

Conclusion

Evofosfamide (TH-302) represents a targeted therapeutic strategy designed to exploit the hypoxic microenvironment of solid tumors. Its mechanism of action, centered on the hypoxia-selective release of a potent DNA-alkylating agent, has been well-characterized in preclinical models. The quantitative data from in vitro and in vivo studies demonstrate its potent and selective anti-tumor activity in hypoxic conditions. The detailed experimental protocols provide a framework for the continued investigation and development of hypoxia-activated prodrugs in oncology. This in-depth understanding of evofosfamide's mechanism is crucial for its rational clinical development and for identifying patient populations most likely to benefit from this therapeutic approach.

References

- 1. Evofosfamide - Wikipedia [en.wikipedia.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy of the hypoxia-activated prodrug evofosfamide (TH-302) in nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bromo-isophosphoramide Mustard (Br-IPM) DNA Cross-linking

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromo-isophosphoramide mustard (Br-IPM) is the active cytotoxic metabolite of the hypoxia-activated prodrug, evofosfamide (B1684547) (TH-302). As a bifunctional alkylating agent, Br-IPM exerts its potent anti-tumor activity primarily through the formation of covalent bonds with DNA, leading to the generation of interstrand and intrastrand cross-links. These lesions physically obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the core mechanism of Br-IPM-induced DNA cross-linking, detailing its activation from evofosfamide under hypoxic conditions, the subsequent DNA damage response (DDR), and the signaling pathways culminating in programmed cell death. This document includes a compilation of quantitative data on its cytotoxic effects, detailed experimental protocols for its study, and visual representations of the key molecular processes involved.

Introduction

Hypoxia is a common feature of the tumor microenvironment and is associated with resistance to conventional cancer therapies. Hypoxia-activated prodrugs (HAPs) are designed to selectively target these oxygen-deficient regions, minimizing systemic toxicity. Evofosfamide (TH-302) is a second-generation HAP that consists of a 2-nitroimidazole (B3424786) moiety linked to the DNA-alkylating agent, bromo-isophosphoramide mustard (Br-IPM)[1]. Under hypoxic conditions, the 2-nitroimidazole component undergoes a one-electron reduction, leading to the release of the active Br-IPM[1]. Br-IPM, analogous to other nitrogen mustards like cyclophosphamide (B585) and ifosfamide, functions as a DNA cross-linking agent, inducing a level of DNA damage that is often beyond the repair capacity of cancer cells, leading to their demise[2].

Mechanism of Action: From Prodrug Activation to DNA Adduct Formation

The activation of evofosfamide to Br-IPM is a critical step that confers its tumor-selective toxicity.

-

Hypoxia-Induced Activation: In the low-oxygen environment of tumors, cellular reductases, such as cytochrome P450 oxidoreductase, reduce the 2-nitroimidazole trigger of evofosfamide. This reduction leads to the fragmentation of the molecule and the release of the highly reactive Br-IPM.

-

DNA Alkylation: Once released, the electrophilic aziridinium (B1262131) ion of Br-IPM reacts with nucleophilic sites on DNA bases, primarily the N7 position of guanine. As a bifunctional agent, Br-IPM can react with two different sites on DNA, leading to the formation of:

-

Monoadducts: Covalent attachment of Br-IPM to a single DNA base.

-

Interstrand Cross-links (ICLs): Covalent linkage of the two complementary strands of the DNA double helix. This is considered the most cytotoxic lesion as it completely blocks DNA replication and transcription.

-

Intrastrand Cross-links: Linkage of two bases on the same DNA strand.

-

Figure 1: Activation of Evofosfamide and DNA Cross-linking by Br-IPM.

Quantitative Data on Cytotoxicity

The cytotoxic efficacy of evofosfamide, and by extension Br-IPM, is significantly enhanced under hypoxic conditions. The following tables summarize the 50% inhibitory concentration (IC50) values of evofosfamide in various cancer cell lines under normoxic and hypoxic environments.

| Cell Line | Cancer Type | IC50 (µM) under Normoxia (21% O₂) | IC50 (µM) under Hypoxia (<1% O₂) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |

| HNE-1 | Nasopharyngeal Carcinoma | >100 | 0.31 ± 0.07 | >300 | [3] |

| CNE-2 | Nasopharyngeal Carcinoma | 75.2 ± 5.6 | 8.33 ± 0.75 | 9 | [3] |

| HONE-1 | Nasopharyngeal Carcinoma | 70.1 ± 6.2 | 7.62 ± 0.67 | 9.2 | [3] |

| DU-145 | Prostate Cancer | 842 | 4.14 | ~203 | [4] |

| MDA-MB-231-TXSA | Breast Cancer | >50 | ~5 | >10 | [5] |

| MDA-MB-453 | Breast Cancer | >50 | ~10 | >5 | [5] |

| MDA-MB-468 | Breast Cancer | >50 | ~25 | >2 | [5] |

| ZR-75 | Breast Cancer | >50 | ~15 | >3.3 | [5] |

| MCF-7 | Breast Cancer | >50 | ~20 | >2.5 | [5] |

| T47D | Breast Cancer | >50 | ~1 | >50 | [5] |

| SK-N-BE(2) | Neuroblastoma | 220 | 4.8 | ~46 | [6] |

| U87MG | Glioblastoma | 1400 | 90 | ~15.5 | [7] |

| H460 | Lung Cancer | 40 | 0.1 | 400 | [7] |

Table 1: IC50 Values of Evofosfamide in Various Cancer Cell Lines. The Hypoxic Cytotoxicity Ratio (HCR) is calculated as the IC50 under normoxia divided by the IC50 under hypoxia, indicating the selectivity of the drug for hypoxic cells.

DNA Damage Response and Cell Cycle Arrest

The formation of DNA cross-links by Br-IPM activates the cellular DNA Damage Response (DDR) network, a complex signaling cascade that senses DNA lesions and coordinates cell cycle progression and DNA repair.

-

Sensing the Damage: DNA cross-links are recognized by sensor proteins, leading to the activation of the master kinases, Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).

-

Signal Transduction: Activated ATM and ATR phosphorylate a multitude of downstream targets, including the checkpoint kinases Chk1 and Chk2. This phosphorylation cascade amplifies the DNA damage signal.

-

Cell Cycle Arrest: A key outcome of the DDR is the induction of cell cycle arrest, which provides time for the cell to repair the damaged DNA. Br-IPM has been shown to induce a significant arrest in the G2/M phase of the cell cycle[3]. This is often mediated by the phosphorylation and inactivation of the Cdc25c phosphatase by Chk1 and Chk2, which in turn prevents the activation of the Cyclin B1/Cdk1 complex required for mitotic entry.

Figure 2: Br-IPM-induced DNA Damage Response Leading to G2/M Arrest.

Induction of Apoptosis

If the DNA damage induced by Br-IPM is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. This process is executed by a family of proteases called caspases.

-

Intrinsic (Mitochondrial) Pathway: DNA damage can activate the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax, and the inhibition of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: Cytochrome c binds to Apaf-1, triggering the formation of the apoptosome. This complex then recruits and activates the initiator caspase, caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7[8][9][10].

-

Execution of Apoptosis: Effector caspases are responsible for the systematic dismantling of the cell. A key substrate of caspase-3 is Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme. Cleavage of PARP is a hallmark of apoptosis. Studies have shown that treatment with evofosfamide leads to the cleavage of PARP and the activation of caspase-3 and/or caspase-7, confirming the induction of apoptosis[8].

Figure 3: Intrinsic Apoptotic Pathway Induced by Br-IPM.

Experimental Protocols

Cell Viability Assay

To determine the IC50 values of Br-IPM (via its prodrug evofosfamide), a standard cell viability assay such as the MTT or resazurin (B115843) assay can be used.

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of evofosfamide under both normoxic (21% O₂) and hypoxic (<1% O₂) conditions for 48-72 hours.

-

Viability Reagent Addition: Add MTT or resazurin solution to each well and incubate for 2-4 hours.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using a dose-response curve fitting software.

Modified Alkaline Comet Assay for DNA Interstrand Cross-links

This assay is a sensitive method to detect and quantify DNA interstrand cross-links at the single-cell level[3][7][11].

-

Cell Treatment: Treat cells with Br-IPM or evofosfamide for the desired time.

-

Irradiation: Irradiate the cells on ice with a fixed dose of X-rays (e.g., 15 Gy) to introduce random DNA strand breaks. Non-cross-linked DNA will migrate further in the gel, while cross-linked DNA will be retarded.

-

Cell Embedding: Mix the cell suspension with low-melting-point agarose (B213101) and pipette onto a pre-coated slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in a high-salt lysis solution overnight at 4°C to remove cell membranes and proteins.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer (pH > 13) for 40 minutes to unwind the DNA. Perform electrophoresis at a low voltage (e.g., 25 V) for 30 minutes.

-

Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Imaging and Analysis: Visualize the comets using a fluorescence microscope and quantify the tail moment (a measure of DNA migration) using specialized software. A decrease in the tail moment compared to the irradiated control indicates the presence of DNA interstrand cross-links.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of DNA Interstrand Cross-Links and their Repair by Modified Comet Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Che-1 phosphorylation by ATM/ATR and Chk2 kinases activates p53 transcription and the G2/M checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]

- 8. Evofosfamide Enhances Sensitivity of Breast Cancer Cells to Apoptosis and Natural-Killer-Cell-Mediated Cytotoxicity Under Hypoxic Conditions | MDPI [mdpi.com]

- 9. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Core of Hypoxia-Activated Targeting: A Technical Guide to KP-302 (Evofosfamide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of KP-302 (also known as TH-302 or evofosfamide), a hypoxia-activated prodrug (HAP) designed to selectively target and eliminate cancer cells in the oxygen-deprived microenvironments of solid tumors. This document details the mechanism of action, summarizes key preclinical and clinical data, outlines experimental protocols for its evaluation, and provides visual representations of its core biological pathways and experimental workflows.

Introduction: Exploiting Tumor Hypoxia

Tumor hypoxia, a common feature of solid malignancies, is a significant driver of tumor progression, metastasis, and resistance to conventional therapies such as radiation and chemotherapy.[1][2] This low-oxygen environment, however, presents a unique therapeutic window for targeted drug activation. This compound is a second-generation HAP designed to exploit this physiological difference between tumor and normal tissues.[1][3] It consists of a 2-nitroimidazole (B3424786) moiety linked to the DNA-alkylating agent bromo-isophosphoramide mustard (Br-IPM).[2][4] In well-oxygenated normal tissues, this compound remains in its stable, non-toxic prodrug form. Conversely, in the severely hypoxic conditions of a tumor, it undergoes bioreduction, releasing its potent cytotoxic payload.[1][5]

Mechanism of Action: Selective Cytotoxicity in Anoxia

The selective action of this compound is contingent on intracellular one-electron reductases, such as cytochrome P450 oxidoreductase (POR), which are prevalent in hypoxic cells.[1][2][5]

Under Normoxic Conditions: The 2-nitroimidazole component of this compound can be reduced to a radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the original, inactive prodrug form, thus preventing the release of the cytotoxic agent and sparing healthy tissues.[1]

Under Anoxic/Hypoxic Conditions: In the absence of sufficient oxygen, the radical anion undergoes further reduction.[1] This irreversible process leads to the fragmentation of the molecule and the release of the active DNA cross-linking agent, Br-IPM.[1][2][4] Br-IPM then induces DNA damage, leading to cell cycle arrest and apoptosis, specifically in the hypoxic tumor cells.[1][6]

Furthermore, this compound exhibits a "bystander effect," where the released Br-IPM can diffuse from the hypoxic zone to adjacent, better-oxygenated tumor cells, thereby amplifying its anti-tumor activity.[4][7]

Quantitative Data Summary

The efficacy of this compound has been demonstrated across a range of preclinical models and further evaluated in human clinical trials. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Condition | IC50 (µM) | Reference |

| H460 | Non-Small Cell Lung | Normoxia | >100 | [4] |

| H460 | Non-Small Cell Lung | Hypoxia | ~1-10 | [4] |

| Multiple Lines | Various Cancers | Hypoxia (~0.1% O2) | Enhanced Sensitivity | [1] |

| Osteosarcoma | Bone Cancer | Hypoxia (1% O2) | Selective Toxicity | [1] |

| Melanoma | Skin Cancer | Hypoxia (1% O2) | Significant Inhibition | [1] |

Note: IC50 values can vary based on the specific experimental conditions, such as the degree of hypoxia and duration of drug exposure.

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) % | Reference |

| H460 | Non-Small Cell Lung | 50 mg/kg, QD x 5/wk x 2 wks | 89% | [4] |

| H460 | Non-Small Cell Lung | 25 mg/kg, QD x 5/wk x 2 wks | 75% | [4] |

| H460 | Non-Small Cell Lung | 12.5 mg/kg, QD x 5/wk x 2 wks | 51% | [4] |

| H460 | Non-Small Cell Lung | 6.25 mg/kg, QD x 5/wk x 2 wks | 43% | [4] |

| Various Models (11 total) | Various Cancers | Varies | 10% - 89% | [4] |

TGI is a measure of the reduction in tumor growth in treated animals compared to a vehicle control group.

Table 3: Clinical Trial Efficacy of this compound (Evofosfamide)

| Trial Phase | Cancer Type | Combination Therapy | Key Efficacy Endpoint | Result | Reference |

| Phase II | Advanced Soft Tissue Sarcoma | Doxorubicin (B1662922) | 6-month Progression-Free Survival (PFS) Rate | 58% | [8] |

| Phase II | Advanced Soft Tissue Sarcoma | Doxorubicin | Median PFS | 6.5 months | [8] |

| Phase II | Advanced Soft Tissue Sarcoma | Doxorubicin | Median Overall Survival | 21.5 months | [8] |

| Phase II | Advanced Soft Tissue Sarcoma | Doxorubicin | Objective Response Rate (CR+PR) | 36% | [8] |

CR: Complete Response, PR: Partial Response.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of this compound.

In Vitro Hypoxia-Selective Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound under normoxic and hypoxic conditions.

Methodology:

-

Cell Culture: Cancer cell lines are cultured in appropriate media under standard conditions (37°C, 5% CO2).

-

Plating: Cells are seeded into 96-well plates at a predetermined density.

-

Hypoxic Conditions: For the hypoxic arm, plates are placed in a hypoxic chamber with a controlled gas mixture (e.g., 1% O2, 5% CO2, balanced with N2) for a period before and during drug treatment.[1] The normoxic arm remains in the standard incubator.

-

Drug Treatment: Cells are treated with a serial dilution of this compound for a specified duration (e.g., 48-72 hours).

-

Viability Assessment: Cell viability is measured using a standard assay such as MTT, MTS, or CellTiter-Glo.

-

Data Analysis: The percentage of viable cells is plotted against the drug concentration, and the IC50 value is calculated using non-linear regression analysis.

Western Blot for DNA Damage and Apoptosis Markers

Objective: To assess the molecular mechanisms of this compound-induced cell death, specifically DNA damage and apoptosis.

Methodology:

-

Cell Treatment: Cells are treated with this compound under normoxic and hypoxic conditions as described above.

-

Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of each lysate is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key proteins such as γH2AX (a marker of DNA double-strand breaks), cleaved caspase-3, and PARP.[4][6] A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Growth Study

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Methodology:

-

Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into treatment and control groups. This compound is administered via a specified route (e.g., intraperitoneal injection) and schedule.[4] The control group receives a vehicle solution.

-

Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.

-

Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). Other endpoints can include tumor growth delay and overall survival.[4]

-

Toxicity Monitoring: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.[4]

Signaling Pathways and Logical Relationships

This compound's cytotoxic effect is mediated through the induction of DNA damage, which subsequently activates cell cycle checkpoints and apoptotic signaling cascades.

Conclusion and Future Directions

This compound (evofosfamide) has demonstrated significant promise as a hypoxia-activated prodrug with selective cytotoxicity against cancer cells in anoxic conditions.[1][4] Its mechanism of action, which leverages the unique physiology of the tumor microenvironment, provides a targeted approach to cancer therapy. Preclinical data robustly support its hypoxia-selective activity, and clinical trials have shown encouraging results, particularly in combination with standard chemotherapies for solid tumors like soft tissue sarcoma.[8]

Future research should continue to focus on identifying predictive biomarkers of response, such as the expression levels of activating reductases or the extent of tumor hypoxia, to better select patient populations who would benefit most from this therapy.[4] Further exploration of combination strategies, including with immunotherapy and anti-angiogenic agents, may also unlock the full potential of this targeted approach to treating cancer.[3][7][9]

References

- 1. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypoxia-activated selectivity-improved anti-PKM2 antibody combined with prodrug TH-302 for potentiated targeting therapy in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Hypoxia-activated prodrugs: paths forward in the era of personalised medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchportal.vub.be [researchportal.vub.be]

- 7. Hypoxia-activated prodrug and antiangiogenic therapies cooperatively treat pancreatic cancer but elicit immunosuppressive G-MDSC infiltration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase II study of the safety and antitumor activity of the hypoxia-activated prodrug TH-302 in combination with doxorubicin in patients with advanced soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hypoxia-activated chemotherapeutic TH-302 enhances the effects of VEGF-A inhibition and radiation on sarcomas. [vivo.weill.cornell.edu]

The Bystander Effect of TH-302 in Solid Tumors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the bystander effect associated with the hypoxia-activated prodrug (HAP) TH-302, also known as evofosfamide. Solid tumors often contain regions of low oxygen, or hypoxia, which contribute to resistance to conventional cancer therapies. TH-302 is designed to be selectively activated under such hypoxic conditions, releasing a potent DNA-alkylating agent to induce cell death. A key aspect of its proposed mechanism of action is the "bystander effect," whereby the activated cytotoxic agent diffuses from the hypoxic target cells to kill nearby cancer cells in better-oxygenated areas. This guide synthesizes the available preclinical data, details the experimental protocols used to evaluate this phenomenon, and visually represents the underlying biological pathways and experimental designs.

Core Mechanism of Action and the Bystander Hypothesis

TH-302 is a 2-nitroimidazole (B3424786) prodrug of the DNA cross-linking agent bromo-isophosphoramide mustard (Br-IPM). In the low-oxygen environment characteristic of solid tumors, intracellular reductases reduce the 2-nitroimidazole group of TH-302. This reduction leads to the fragmentation of the prodrug and the release of the active Br-IPM. Br-IPM is a DNA cross-linking agent that causes double-strand breaks, leading to cell cycle arrest and apoptosis.[1]

The bystander hypothesis for TH-302 posits that the released Br-IPM is not confined to the hypoxic cell where it is generated. Instead, it can diffuse across cell membranes into adjacent, better-oxygenated tumor regions. This diffusion extends the cytotoxic activity of TH-302 beyond the immediate hypoxic zone, potentially overcoming the challenge of heterogeneous tumor hypoxia. However, it is important to note that the significance and even the occurrence of this bystander effect are subjects of ongoing scientific debate. Some studies suggest that the observed killing of normoxic cells can be attributed to low-level activation of TH-302 in these cells at high drug concentrations, rather than a true bystander effect.[2][3]

Signaling and Activation Pathway

The following diagram illustrates the proposed mechanism of TH-302 activation and the subsequent bystander effect.

Quantitative Preclinical Data

The following tables summarize the in vitro cytotoxicity of TH-302 in various cancer cell lines under normoxic and hypoxic conditions, as well as its in vivo efficacy in xenograft models.

Table 1: In Vitro Cytotoxicity of TH-302

| Cell Line | Cancer Type | IC50 (µM) under Normoxia (21% O2) | IC50 (µM) under Hypoxia (~0.1% O2) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |

| H460 | Non-Small Cell Lung | >40 | 0.2 | >200 | [4] |

| HT1080 | Fibrosarcoma | >100 | 0.5 | >200 | [5] |

| MIA PaCa-2 | Pancreatic | >50 | 0.3 | >167 | [6] |

| PANC-1 | Pancreatic | >50 | 0.4 | >125 | [6] |

| BxPC-3 | Pancreatic | >50 | 0.6 | >83 | [6] |

HCR (Hypoxic Cytotoxicity Ratio) = IC50 Normoxia / IC50 Hypoxia

Table 2: In Vivo Antitumor Activity of TH-302 in Xenograft Models

| Xenograft Model | Cancer Type | TH-302 Dose (mg/kg) & Schedule | Tumor Growth Inhibition (%) | Reference |

| H460 | Non-Small Cell Lung | 50, i.p., 5 days/week | 89 | [5] |

| HT1080 | Fibrosarcoma | 100, i.p., once weekly for 2 weeks | 75 | [7] |

| MOLM-13 | Acute Myeloid Leukemia | 50, i.p., 3 times/week for 3 weeks | Prolonged survival | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to evaluate the bystander effect of TH-302.

In Vitro Bystander Effect Assay (Multicellular Layer Co-culture)

This assay is designed to assess the ability of the active metabolite of TH-302 to diffuse from cells that can activate the prodrug to bystander cells that cannot.

Protocol Steps:

-

Cell Line Preparation: Utilize two distinct cell lines. The "activator" cell line should efficiently metabolize TH-302 (e.g., cells overexpressing a nitroreductase). The "bystander" cell line should have low metabolic activity towards TH-302 and be distinguishable from the activator cells (e.g., through stable expression of a fluorescent protein like GFP).

-

Multicellular Layer (MCL) Culture:

-

Seed a mixture of activator and bystander cells at a specific ratio (e.g., 1:1) onto a porous membrane insert in a culture dish.

-

Culture the cells for several days to allow them to form a dense, multi-layered structure that mimics the three-dimensional architecture of a tumor.

-

-

TH-302 Treatment:

-

Expose the MCLs to a range of TH-302 concentrations.

-

Incubate the MCLs under either normoxic (21% O2) or hypoxic (<1% O2) conditions for a predetermined duration (e.g., 24 hours).

-

-

Analysis of Bystander Cell Viability:

-

Following treatment, wash the MCLs to remove the drug.

-

Dissociate the MCLs into a single-cell suspension using enzymatic digestion (e.g., trypsin-EDTA).

-

Analyze the cell suspension using flow cytometry to quantify the viability of the GFP-positive bystander cell population (e.g., using a viability dye like propidium (B1200493) iodide).

-

A significant decrease in the viability of the bystander cells in the presence of activator cells and TH-302, particularly under hypoxic conditions, would indicate a bystander effect.

-

In Vivo Assessment of TH-302 Efficacy in Xenograft Models

Animal models are essential for evaluating the antitumor activity of drugs in a more complex biological system.

Protocol Steps:

-

Cell Line and Animal Model Selection:

-

Choose a human cancer cell line that forms solid tumors when implanted in immunocompromised mice (e.g., nude or SCID mice).

-

House the animals under standard pathogen-free conditions.

-

-

Tumor Implantation and Growth:

-

Implant a specific number of cancer cells (e.g., 1 x 10^6) subcutaneously into the flank of each mouse.

-

Monitor tumor growth regularly using caliper measurements.

-

-

Treatment Administration:

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer TH-302 or a vehicle control according to a defined dose and schedule (e.g., intraperitoneal injection).

-

-

Monitoring and Endpoint Analysis:

-

Continue to monitor tumor volume and the body weight of the mice throughout the study.

-

The primary endpoint is typically tumor growth inhibition or tumor growth delay.

-

At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for markers of hypoxia (e.g., pimonidazole), DNA damage (e.g., γH2AX), and apoptosis (e.g., cleaved caspase-3).

-

Concluding Remarks

The concept of a bystander effect is a compelling feature of the hypoxia-activated prodrug TH-302, offering a potential mechanism to overcome the therapeutic challenge of tumor hypoxia heterogeneity. The preclinical data demonstrate the potent and selective activity of TH-302 in hypoxic environments. However, the precise contribution of the bystander effect to its overall antitumor efficacy remains an area of active investigation and debate within the scientific community. Further research is needed to definitively elucidate the extent of active metabolite diffusion and its therapeutic implications in the complex tumor microenvironment. This guide provides a foundational understanding of the principles, data, and experimental approaches central to the study of the TH-302 bystander effect.

References

- 1. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Intratumor Pharmacokinetic/Pharmacodynamic Model for the Hypoxia-Activated Prodrug Evofosfamide (TH-302): Monotherapy Activity is Not Dependent on a Bystander Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Efficacy and safety of the hypoxia-activated prodrug TH-302 in combination with gemcitabine and nab-paclitaxel in human tumor xenograft models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hypoxia-activated prodrug TH-302 targets hypoxic bone marrow niches in pre-clinical leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Targets of Evofosfamide in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Evofosfamide (B1684547) (formerly TH-302) is a hypoxia-activated prodrug (HAP) designed to selectively target and eliminate cancer cells within the oxygen-deprived microenvironments of solid tumors. This technical guide provides a comprehensive overview of the molecular targets of evofosfamide, its mechanism of action, the downstream cellular consequences, and the experimental methodologies used to elucidate these processes. By leveraging the unique hypoxic niche of tumors, evofosfamide offers a targeted therapeutic strategy to overcome resistance to conventional therapies such as chemotherapy and radiation. This document synthesizes preclinical and clinical data to serve as a resource for researchers and professionals in oncology drug development.

Mechanism of Action: Hypoxia-Selective Activation

Evofosfamide is a 2-nitroimidazole (B3424786) prodrug of the potent DNA alkylating agent, bromo-isophosphoramide mustard (Br-IPM).[1][2] Its selective cytotoxicity is contingent on the low oxygen conditions characteristic of solid tumors.[1]

Under normal oxygen levels (normoxia), evofosfamide is largely inert. However, in hypoxic environments (typically <5% O₂), the 2-nitroimidazole moiety undergoes a one-electron reduction by intracellular reductases, such as cytochrome P450 oxidoreductase (POR). This reduction generates a radical anion. In the presence of oxygen, this reaction is rapidly reversed, regenerating the parent prodrug. In the absence of sufficient oxygen, the radical anion undergoes fragmentation, releasing the active cytotoxic agent, Br-IPM.[1][3]

This hypoxia-dependent activation allows for the targeted delivery of a potent DNA-damaging agent to tumor regions that are often resistant to standard therapies.[1]

Primary Molecular Target: DNA

The principal molecular target of the active metabolite of evofosfamide, Br-IPM, is nuclear DNA.[2] Br-IPM is a bifunctional alkylating agent, meaning it possesses two reactive sites that can form covalent bonds with nucleophilic centers on DNA bases.

The primary lesions induced by Br-IPM are interstrand crosslinks (ICLs) , where the two strands of the DNA double helix are covalently linked.[2] These ICLs are highly cytotoxic as they physically block DNA replication and transcription, essential processes for cell survival and proliferation. In addition to ICLs, Br-IPM can also form monoadducts and potentially intrastrand crosslinks. While the precise structure of Br-IPM-DNA adducts is not as extensively characterized as those of its analogue, phosphoramide (B1221513) mustard, studies on related compounds suggest that the N7 position of guanine (B1146940) is a primary site of alkylation.

Key Signaling Pathways and Cellular Responses

The formation of Br-IPM-DNA adducts triggers a cascade of cellular events, primarily revolving around the DNA Damage Response (DDR) pathway.

Hypoxia-Inducible Factor 1α (HIF-1α)

The stabilization of the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) is a hallmark of the cellular response to hypoxia. While HIF-1α is not a direct target of evofosfamide, its presence is indicative of the hypoxic conditions required for the drug's activation. Interestingly, some studies have shown that treatment with evofosfamide can lead to a reduction in HIF-1α levels, suggesting a potential feedback mechanism or the elimination of the HIF-1α-expressing hypoxic cell population.[4]

DNA Damage Response (DDR) Pathway

The recognition of DNA adducts, particularly ICLs, activates the DDR, a complex signaling network that coordinates cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis.

-

Sensing and Signaling: The stalled replication forks caused by ICLs are recognized by sensor proteins, leading to the activation of key kinases such as Ataxia Telangiectasia and Rad3-related (ATR).[1]

-

γH2AX Induction: A critical downstream event is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.[4] γH2AX serves as a robust biomarker for DNA double-strand breaks (DSBs), which are intermediates in the repair of ICLs. The formation of nuclear foci containing γH2AX can be visualized and quantified to assess the extent of DNA damage.

-

Cell Cycle Arrest: The DDR signaling cascade leads to the activation of checkpoint proteins that halt the cell cycle, predominantly at the G2/M phase.[4] This provides the cell with time to repair the DNA damage before proceeding to mitosis.

-

Apoptosis: If the DNA damage is too extensive to be repaired, the DDR pathway can trigger programmed cell death, or apoptosis. This is often mediated by the activation of caspases and the cleavage of substrates like poly(ADP-ribose) polymerase (PARP).

DNA Repair Pathways

The repair of ICLs is a complex process involving multiple DNA repair pathways. The two major pathways implicated in the repair of damage induced by agents like Br-IPM are:

-

Fanconi Anemia (FA) Pathway: This pathway is specifically involved in the recognition and repair of ICLs.[5] It coordinates the action of nucleases to "unhook" the crosslink, followed by translesion synthesis and homologous recombination to accurately repair the DNA.

-

Nucleotide Excision Repair (NER): NER is also involved in the removal of the bulky adducts formed by Br-IPM from the DNA backbone.[6]

The interplay of these pathways determines the ultimate fate of the cancer cell following evofosfamide treatment.

Quantitative Data

The selective cytotoxicity of evofosfamide under hypoxic conditions has been quantified in numerous preclinical studies. The following tables summarize key in vitro and clinical trial data.

Table 1: In Vitro Cytotoxicity (IC50) of Evofosfamide in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) - Normoxia | IC50 (µM) - Hypoxia | Fold Selectivity (Normoxia/Hypoxia) |

| HNE-1 | Nasopharyngeal Carcinoma | >100 | ~1.0 | >100 |

| CNE-1 | Nasopharyngeal Carcinoma | >100 | ~0.5 | >200 |

| HT-29 | Colorectal Cancer | ~80 | ~0.2 | 400 |

| SCCVII | Squamous Cell Carcinoma | ~50 | ~0.04 | 1250 |

| MCF-7 | Breast Cancer | >50 | ~1.56 | >32 |

| MDA-MB-231 | Breast Cancer | >50 | ~4.37 | >11 |

Note: IC50 values can vary depending on the specific experimental conditions (e.g., duration of exposure, oxygen concentration).

Table 2: Summary of Selected Phase II Clinical Trial Outcomes for Evofosfamide

| Cancer Type | Treatment Regimen | Number of Patients | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

| Recurrent Glioblastoma (Bevacizumab-Refractory) | Evofosfamide + Bevacizumab | 33 | 9% (Partial Response) | 53 days | 129 days (4.6 months) |

| Relapsed/Refractory Multiple Myeloma | Evofosfamide + Dexamethasone | 31 | 16% (≥Partial Response) | Not Reported | 11.2 months |

| Relapsed/Refractory Multiple Myeloma | Evofosfamide + Bortezomib + Dexamethasone | 28 | 11% (≥Partial Response) | Not Reported | 11.2 months |

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the molecular targets of evofosfamide.

Western Blotting for HIF-1α and γH2AX

Objective: To detect the expression levels of HIF-1α (as a marker of hypoxia) and γH2AX (as a marker of DNA damage) in cancer cells treated with evofosfamide.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

Hypoxia chamber or incubator (e.g., 1% O₂)

-

Evofosfamide

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-HIF-1α, rabbit anti-phospho-Histone H2A.X (Ser139)

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cancer cells and allow them to adhere overnight. Treat the cells with the desired concentrations of evofosfamide under both normoxic (21% O₂) and hypoxic (1% O₂) conditions for the specified duration (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-HIF-1α or anti-γH2AX) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

Immunofluorescence for γH2AX Foci Formation

Objective: To visualize and quantify the formation of γH2AX foci in the nuclei of cancer cells as a measure of DNA double-strand breaks.

Materials:

-

Cancer cell lines cultured on coverslips

-

Evofosfamide

-

4% paraformaldehyde in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: mouse anti-phospho-Histone H2A.X (Ser139)

-

Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse)

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips and treat with evofosfamide under normoxic and hypoxic conditions as described for Western blotting.

-

Fixation and Permeabilization:

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

-

Blocking and Antibody Incubation:

-

Wash with PBS and block with blocking buffer for 1 hour.

-

Incubate with the primary anti-γH2AX antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

-

Staining and Mounting:

-

Wash with PBS and counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

-

Imaging and Quantification: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus using image analysis software.

Visualizations: Signaling Pathways and Experimental Workflows

Diagram 1: Evofosfamide Mechanism of Action

Caption: Hypoxia-selective activation of evofosfamide leading to DNA damage and cell death.

Diagram 2: DNA Damage Response Pathway to Evofosfamide

References

- 1. researchgate.net [researchgate.net]

- 2. DNA interstrand crosslink repair and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Repair Kinetics of Genomic Interstrand DNA Cross-Links: Evidence for DNA Double-Strand Break-Dependent Activation of the Fanconi Anemia/BRCA Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA Damage Response | Cell Signaling Technology [cellsignal.com]

- 5. DNA Interstrand Crosslink Repair in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Covalent DNA-Protein Cross-Linking by Phosphoramide Mustard and Nornitrogen Mustard in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of KP-302: A Preclinical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KP-302, also known as Lucid-21-302 and Lucid-MS, is a first-in-class, orally available, non-immunomodulatory small molecule inhibitor of Protein Arginine Deiminase (PAD) enzymes, with selectivity for PAD2.[1] It is under investigation as a neuroprotective agent for the treatment of multiple sclerosis (MS).[2] This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of PAD enzymes, which catalyze the post-translational modification of arginine residues to citrulline on various proteins. In the context of MS, hypercitrullination of myelin proteins, such as myelin basic protein (MBP), by overactive PAD enzymes is believed to destabilize the myelin sheath, contributing to demyelination and disease progression. By inhibiting PAD2, this compound aims to reduce myelin hypercitrullination, thereby protecting the myelin sheath from degradation, preventing demyelination, and potentially promoting remyelination.[1][3][4] This neuroprotective mechanism is distinct from the immunomodulatory approaches of many current MS therapies.[2][5]

Figure 1: Mechanism of Action of this compound in Preventing Demyelination.

Quantitative Pharmacodynamic Data

The preclinical development of this compound has generated significant quantitative data across various in vitro and in vivo models. These findings are summarized in the tables below.

In Vitro Activity

| Parameter | Enzyme | Value | Assay Type | Reference |

| Ki | Human PAD2 | 60 µM | Enzyme Inhibition Assay | Not specified in search results |

In Vivo Efficacy in a Murine Model of MS

| Model | Species | Treatment | Key Findings | Reference |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 50 mg/kg this compound, i.p. daily | Ameliorated disease severity, preserved myelination, and reduced axonal injury.[1] | [1] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 1 mg this compound | Demonstrated improvement in clinical score compared to placebo.[6] | [6] |

| Cuprizone-induced Demyelination | Mouse | Not specified | Rescued cuprizone-induced myelin hypercitrullination and altered myelin integrity.[1] | [1] |

Preclinical Toxicology

| Species | Maximum Tolerated Dose | Key Findings | Reference |

| Rat | 2000 mg/kg | Well-tolerated. No limiting issues observed up to 600 mg/kg.[1] | [1] |

| Dog | 1000 mg/kg | Well-tolerated. No dose-limiting toxicity observed at the highest tested dose of 300 mg/kg.[1] | [1] |

Phase 1 Human Pharmacokinetics

| Dose Range (oral) | Key Findings | Reference |

| 50-300 mg (single ascending dose) | Safe and well-tolerated. Good oral absorption with AUC at 300 mg comparable to AUC in mouse efficacy studies.[7] | [7] |

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

PAD2 Inhibition Assay

A standard method for screening PAD2 inhibitors involves a plate-based fluorometric or colorimetric assay.

-

Plate Coating: 96-well plates are coated with a substrate for PAD2, such as fibrinogen or a specific peptide (e.g., BAEE - Nα-Benzoyl-L-arginine ethyl ester).

-

Inhibitor Incubation: Recombinant human PAD2 enzyme is pre-incubated with varying concentrations of this compound or a vehicle control.

-

Enzymatic Reaction: The substrate is added to the enzyme-inhibitor mixture to initiate the citrullination reaction. The reaction is allowed to proceed for a defined period at 37°C.

-

Detection: The extent of citrullination is quantified. This can be achieved by:

-

Ammonia (B1221849) Detection: Measuring the ammonia by-product of the reaction using a glutamate (B1630785) dehydrogenase-coupled assay.

-

Antibody-based Detection: Using an antibody specific for citrullinated proteins in an ELISA format.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the PAD2 activity (IC50) or the inhibition constant (Ki) is calculated from the dose-response curve.

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

The EAE model is the most commonly used animal model for MS, mimicking many of the inflammatory and demyelinating features of the human disease.[8][9]

-

Induction: EAE is actively induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin-derived antigen, such as Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide, emulsified in Complete Freund's Adjuvant (CFA).

-

Co-administration of Pertussis Toxin: Mice receive intraperitoneal injections of pertussis toxin on the day of immunization and two days later to enhance the permeability of the blood-brain barrier, facilitating immune cell infiltration into the central nervous system.

-

This compound Administration: Treatment with this compound (e.g., 50 mg/kg, i.p. daily) or a vehicle control is initiated either at the time of EAE induction or upon the presentation of clinical symptoms.[1]

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 represents no disease and 5 represents a moribund state or death.

-

Histological Analysis: At the end of the study, spinal cords and brains are collected for histological analysis to assess the extent of inflammation, demyelination, and axonal damage.

Figure 2: Experimental Workflow for the EAE Mouse Model.

Conclusion

The preclinical data for this compound (Lucid-21-302) demonstrate its potential as a novel, neuroprotective agent for the treatment of multiple sclerosis. Its distinct mechanism of action, focused on the inhibition of PAD2 and the prevention of myelin degradation, offers a promising alternative to current immunomodulatory therapies. The in vitro and in vivo studies have established its pharmacodynamic activity, and early clinical data suggest a favorable safety profile. Further clinical investigation is warranted to fully elucidate the therapeutic efficacy of this compound in MS patients.

References

- 1. Lucid-21-302 shows promise in preclinical studies of multiple sclerosis | BioWorld [bioworld.com]

- 2. Multiple Sclerosis Drug Lucid-MS Advances to Phase 2 Trial with Oral Formulation | QNTM Stock News [stocktitan.net]

- 3. Quantum Biopharma's Lucid-MS: A Neuroprotective Revolution in MS Treatment? [ainvest.com]

- 4. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 5. Quantum BioPharma Completes Phase 1 Trial Of Lucid-21-302 For Multiple Sclerosis Treatment | Nasdaq [nasdaq.com]

- 6. Demonstrating Positive Effects of Lucid-MS in Treating Multiple Sclerosis in Pre-Clinical Models - My MS Family [mymsfamily.com]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. EAE Mouse Model - Immunology CRO - InnoSer [innoserlaboratories.com]

- 9. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

The Intersection of Hypoxia and Cancer Therapy: Investigating the Role of the Tumor Microenvironment on TH-302 Efficacy

An In-depth Technical Guide for Researchers and Drug Development Professionals

The tumor microenvironment (TME) presents a formidable challenge to effective cancer therapy. Its complex and dynamic nature, characterized by features like hypoxia, acidosis, and altered vasculature, can significantly impair the efficacy of conventional treatments. However, these unique characteristics also offer opportunities for targeted therapeutic strategies. This technical guide delves into the core of one such strategy: the hypoxia-activated prodrug (HAP) TH-302 (evofosfamide) and the critical role the TME plays in modulating its therapeutic efficacy.

The Mechanism of Action: A Hypoxia-Dependent Activation Cascade

TH-302 is a second-generation HAP designed to selectively target hypoxic regions within solid tumors.[1] Its ingenious design consists of a 2-nitroimidazole (B3424786) moiety linked to the DNA-alkylating agent bromo-isophosphoramide mustard (Br-IPM).[2] Under normal oxygen conditions (normoxia), TH-302 remains in its inactive prodrug form. However, within the severely hypoxic environment of a tumor, a cascade of reductive activation is initiated.

Intracellular reductases, such as cytochrome P450 reductase, catalyze a one-electron reduction of the 2-nitroimidazole group. In the presence of oxygen, this reaction is rapidly reversed, rendering the drug inactive in healthy, well-oxygenated tissues.[3][4] Conversely, under hypoxic conditions, the radical anion undergoes further reduction and fragmentation, releasing the active cytotoxic agent, Br-IPM.[2][3][4] Br-IPM then acts as a potent DNA cross-linking agent, inducing DNA damage, cell cycle arrest, and ultimately, apoptosis in tumor cells.[2][3]

Quantitative Analysis of TH-302 Efficacy

The selective cytotoxicity of TH-302 in hypoxic versus normoxic conditions has been extensively documented across a wide range of cancer cell lines and preclinical tumor models. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Cytotoxicity of TH-302

| Cell Line | Cancer Type | IC50 (µM) - Normoxia | IC50 (µM) - Hypoxia | Fold Selectivity (Normoxia/Hypoxia) | Reference |

| H460 | Non-Small Cell Lung | >40 | ~0.2 | >200 | [4] |

| HT29 | Colon | >40 | ~0.5 | >80 | [4] |

| PC3 | Prostate | >40 | ~0.3 | >133 | [4] |

| Mia-Paca-2 | Pancreatic | >40 | ~0.4 | >100 | [4] |

| U87MG | Glioblastoma | >40 | ~0.6 | >67 | [4] |

Table 2: In Vivo Antitumor Activity of TH-302 in Xenograft Models

| Xenograft Model | Cancer Type | TH-302 Dose (mg/kg) & Schedule | Tumor Growth Inhibition (TGI) % | Reference |

| H460 | Non-Small Cell Lung | 100, q3d x 4 | 89 | [5] |

| HT29 | Colon | 100, q3d x 4 | 75 | [5] |

| PC3 | Prostate | 100, q3d x 4 | 68 | [5] |

| Mia-Paca-2 | Pancreatic | 50, 3x/week for 3 weeks | Significant reduction in tumor weight | [6] |

| MOLM-13 | Acute Myeloid Leukemia | 50, 3x/week for 2 weeks | Prolonged survival | [7][8] |

Experimental Protocols for Assessing TH-302 Efficacy

Reproducible and rigorous experimental design is paramount in evaluating the efficacy of hypoxia-activated prodrugs. Below are detailed methodologies for key experiments.

In Vitro Hypoxia-Selective Cytotoxicity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of TH-302 under normoxic and hypoxic conditions.

-

Cell Culture: Culture cancer cell lines in appropriate media and incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed cells into 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

-

Drug Treatment: Prepare serial dilutions of TH-302 in culture medium. Add the drug solutions to the appropriate wells.

-

Hypoxic Incubation: Place one set of plates in a hypoxic chamber with a gas mixture of 0.1% O2, 5% CO2, and balance N2. Incubate the other set of plates under normoxic conditions (21% O2, 5% CO2).

-

Incubation Period: Incubate the plates for a specified period, typically 48-72 hours.

-

Viability Assessment: Assess cell viability using a suitable method, such as the AlamarBlue assay or MTT assay, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.

In Vivo Xenograft Tumor Model

This protocol outlines the procedure for evaluating the antitumor activity of TH-302 in a mouse xenograft model.

-

Animal Models: Utilize immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

-

Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer TH-302 and vehicle control via the appropriate route (e.g., intraperitoneal or intravenous injection) according to the specified dosing schedule.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.

-

Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment and control groups.

Immunohistochemical Analysis of Hypoxia and DNA Damage

This protocol is used to visualize the selective targeting of hypoxic tumor regions and the induction of DNA damage by TH-302.

-

Tissue Collection and Preparation: Excise tumors from treated and control animals and fix them in formalin. Embed the fixed tissues in paraffin.

-

Sectioning: Cut thin sections (e.g., 4-5 µm) from the paraffin-embedded tissue blocks.

-

Immunostaining for Hypoxia:

-

Administer a hypoxia marker, such as pimonidazole, to the animals prior to tumor excision.

-

Use an anti-pimonidazole antibody to detect hypoxic regions in the tumor sections.

-

-

Immunostaining for DNA Damage:

-

Use an antibody against γH2AX, a marker for DNA double-strand breaks, to detect TH-302-induced DNA damage.

-

-

Visualization and Analysis: Use a secondary antibody conjugated to a chromogen or fluorophore for visualization. Analyze the stained sections using microscopy and image analysis software to quantify the extent of hypoxia and DNA damage.

The "Bystander Effect" and Combination Therapies

An important aspect of TH-302's mechanism is the "bystander effect," where the activated Br-IPM can diffuse from hypoxic cells to kill adjacent, better-oxygenated tumor cells.[5][9] This extends the therapeutic reach of TH-302 beyond the strictly hypoxic zones.

The unique targeting of the hypoxic TME makes TH-302 an ideal candidate for combination therapies. It can be combined with conventional chemotherapies that are effective against normoxic cells, or with radiotherapy, which is less effective in hypoxic regions.[2][9] Studies have shown that TH-302 can enhance the antitumor effects of drugs like gemcitabine, docetaxel, and cisplatin.[2][10]

Conclusion and Future Directions

TH-302 exemplifies a rational approach to cancer therapy that exploits the unique biology of the tumor microenvironment. Its hypoxia-selective activation mechanism provides a therapeutic window to target a cell population that is often resistant to conventional treatments. The preclinical and clinical data gathered to date underscore the potential of this strategy.

Future research should continue to focus on optimizing combination therapies, identifying predictive biomarkers of response, and exploring mechanisms of resistance. A deeper understanding of the intricate interplay between TH-302 and the dynamic tumor microenvironment will be crucial for realizing the full clinical potential of this and other hypoxia-activated prodrugs. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to advance this promising area of oncology.

References

- 1. Hypoxia-activated prodrugs and (lack of) clinical progress: The need for hypoxia-based biomarker patient selection in phase III clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Targeting hypoxic microenvironment of pancreatic xenografts with the hypoxia-activated prodrug TH-302 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hypoxia-activated prodrug TH-302 targets hypoxic bone marrow niches in pre-clinical leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hypoxia-Activated Prodrug TH-302 Targets Hypoxic Bone Marrow Niches in Preclinical Leukemia Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy [frontiersin.org]

- 10. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for KP-302 In Vivo Xenograft Studies

Introduction

KP-302, also known as TH-302, is a hypoxia-activated prodrug designed to target the hypoxic regions commonly found in solid tumors.[1] Under low oxygen conditions, this compound is selectively converted by cellular reductases into its active form, bromo-isophosphoramide mustard (Br-IPM), a potent DNA cross-linking agent.[2] This targeted activation minimizes damage to healthy, well-oxygenated tissues while concentrating the cytotoxic effect within the tumor microenvironment.[1][2] Preclinical studies have demonstrated the antitumor activity of this compound in a variety of human tumor xenograft models, highlighting its potential as a cancer therapeutic.[1]

These application notes provide a detailed protocol for conducting an in vivo xenograft study to evaluate the efficacy of this compound.

Key Experimental Protocols

Cell Line and Animal Model Selection

-

Cell Lines: A panel of human cancer cell lines with varying sensitivities to hypoxia can be used. Examples from preclinical studies include H460 (Non-Small Cell Lung Cancer), HT29 (Colon Adenocarcinoma), and PC3 (Prostate Carcinoma).[1]

-

Animal Models: Immunodeficient mice, such as athymic nude mice or NOD/SCID mice, are suitable for establishing human tumor xenografts. Animal age and weight should be consistent at the start of the study (e.g., 6-8 weeks old).

Tumor Implantation and Growth Monitoring

-

Cell Culture: Culture selected human cancer cell lines in their recommended media and conditions until they reach the logarithmic growth phase.

-

Cell Preparation: Harvest and resuspend the cells in a suitable medium, such as a mixture of serum-free medium and Matrigel, at a concentration of approximately 1 x 10^7 cells/mL.

-

Subcutaneous Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the flank of each mouse.

-

Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

This compound Administration

-

Formulation: Prepare this compound for injection in a sterile vehicle, such as saline or a solution specified by the manufacturer.

-

Dosing and Schedule: A common dosing regimen used in preclinical studies is 50 mg/kg, administered intraperitoneally (i.p.) once daily for five consecutive days, followed by a two-day break, for a total of two weeks.[1]

-

Control Group: The control group should receive an equivalent volume of the vehicle solution on the same schedule.

Efficacy and Toxicity Assessment

-

Tumor Growth Inhibition: Continue to monitor tumor volume throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

-

Body Weight: Monitor the body weight of the animals 2-3 times per week as an indicator of systemic toxicity.[1]

-

Clinical Observations: Observe the animals daily for any signs of distress or adverse reactions to the treatment.

-

Endpoint: The study may be terminated when tumors in the control group reach a specified maximum size, or at a predetermined time point. At the endpoint, tumors can be excised and weighed.

Data Presentation

Table 1: Antitumor Activity of this compound in Human Cancer Xenograft Models

| Cancer Type | Cell Line | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | P-value vs. Vehicle | Maximal Body Weight Loss (%) |

| NSCLC | H460 | 50 | QD x 5/wk x 2 wks, i.p. | 89 | <0.001 | 2.9 |

| SCLC | H146 | 50 | QD x 5/wk x 2 wks, i.p. | 75 | <0.001 | 3.5 |

| Melanoma | A375 | 50 | QD x 5/wk x 2 wks, i.p. | 68 | <0.001 | 1.8 |

| Prostate Cancer | PC3 | 50 | QD x 5/wk x 2 wks, i.p. | 55 | <0.01 | 4.1 |

| HCC | HepG2 | 50 | QD x 5/wk x 2 wks, i.p. | 62 | <0.001 | 2.5 |

| RCC | 786-O | 50 | QD x 5/wk x 2 wks, i.p. | 48 | <0.05 | 3.2 |

| Pancreatic Cancer | MiaPaCa-2 | 75 | Q3D x 5, i.p. | 71 | <0.001 | 5.2 |

Data summarized from Sun et al., 2012.[1]

Visualizations

Experimental Workflow Diagram

References

Application Note: Comet Assay for Detecting KP-302 Induced DNA Damage

Introduction

The comet assay, or single-cell gel electrophoresis (SCGE), is a sensitive and versatile method for the detection of DNA damage in individual eukaryotic cells.[1][2][3] This technique is widely used in genotoxicity testing, environmental biomonitoring, and studies of DNA damage and repair.[2][3][4] The principle of the comet assay is based on the migration of DNA fragments in an electric field. Undamaged DNA remains within the nucleus, forming the "head" of the comet, while damaged DNA, containing single-strand breaks, double-strand breaks, and alkali-labile sites, migrates out of the nucleus, forming the "tail".[1] The extent of DNA damage is proportional to the length and intensity of the comet tail.[1] This application note provides a detailed protocol for utilizing the alkaline comet assay to assess the DNA damage induced by the compound KP-302. The alkaline version of the assay is particularly sensitive for detecting a broad spectrum of DNA lesions.[2][4][5]

Principle of the Assay

Individual cells are embedded in a thin layer of agarose (B213101) on a microscope slide and then lysed to remove cellular proteins and membranes, leaving behind the nucleoid containing supercoiled DNA. The slides are then subjected to alkaline electrophoresis (pH >13), which denatures the DNA and allows the relaxed, broken DNA fragments to migrate out of the nucleoid towards the anode.[2][4] After neutralization and staining with a fluorescent DNA-binding dye, the "comets" are visualized and analyzed using fluorescence microscopy and specialized software.[1][6]

Experimental Protocols

This section provides a detailed methodology for performing the alkaline comet assay to detect DNA damage induced by this compound.

Materials and Reagents

-

Cells: Appropriate cell line or primary cells for treatment with this compound.

-

This compound: Stock solution of known concentration.

-

Phosphate-Buffered Saline (PBS): Ca2+ and Mg2+ free.

-

Low Melting Point (LMP) Agarose: 1% (w/v) in PBS.

-

Normal Melting Point (NMP) Agarose: 1% (w/v) in water.

-

Lysis Solution (freshly prepared): 2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10. Add 1% Triton X-100 and 10% DMSO just before use.

-

Alkaline Electrophoresis Buffer (freshly prepared): 300 mM NaOH, 1 mM Na2EDTA, pH >13.

-

Neutralization Buffer: 0.4 M Tris-HCl, pH 7.5.[4]

-

DNA Staining Solution: e.g., SYBR® Green I, ethidium (B1194527) bromide, or propidium (B1200493) iodide at the recommended concentration.

-

Microscope Slides: Pre-coated with 1% NMP agarose.

-

Coverslips

-

Horizontal Gel Electrophoresis Tank

-

Power Supply

-

Fluorescence Microscope with appropriate filters.

-

Image Analysis Software (e.g., Comet Assay IV, OpenComet).

Protocol

1. Cell Preparation and Treatment with this compound a. Culture cells to the desired confluency. b. Treat cells with various concentrations of this compound for the desired duration. Include a negative (vehicle) control and a positive control (e.g., a known DNA damaging agent like H₂O₂). c. After treatment, harvest the cells (e.g., by trypsinization for adherent cells) and wash with ice-cold PBS. d. Resuspend the cells in ice-cold PBS at a concentration of approximately 1 x 10⁵ cells/mL.[6] Perform a cell viability assay (e.g., trypan blue exclusion) to ensure that the majority of cells are viable.

2. Slide Preparation and Cell Embedding a. Pre-coat clean microscope slides with a layer of 1% NMP agarose and allow it to dry completely.[1] b. Mix approximately 1 x 10⁴ cells in 10 µL of PBS with 75 µL of 1% LMP agarose (at 37°C). c. Quickly pipette the cell/agarose suspension onto the pre-coated slide and cover with a coverslip. d. Place the slides on a cold flat surface (4°C) for at least 10 minutes to allow the agarose to solidify.[6]

3. Cell Lysis a. Carefully remove the coverslips and immerse the slides in freshly prepared, cold lysis solution. b. Incubate at 4°C for at least 1 hour in the dark.[1]

4. DNA Unwinding (Alkaline Treatment) a. Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank. b. Fill the tank with freshly prepared, cold alkaline electrophoresis buffer until the slides are completely covered. c. Incubate for 20-40 minutes at 4°C in the dark to allow for DNA unwinding and expression of alkali-labile sites.[2]

5. Electrophoresis a. Perform electrophoresis in the same alkaline buffer at approximately 25 V and 300 mA for 20-30 minutes at 4°C.[1] These conditions may need to be optimized depending on the cell type.

6. Neutralization and Staining a. After electrophoresis, carefully remove the slides and wash them gently three times for 5 minutes each with neutralization buffer.[4] b. Drain the slides and stain the DNA with a fluorescent dye (e.g., add 50 µL of SYBR® Green I solution and cover with a coverslip).

7. Visualization and Analysis a. Visualize the comets using a fluorescence microscope. b. Capture images of at least 50-100 randomly selected comets per slide. c. Analyze the images using specialized software to quantify the extent of DNA damage. Common parameters include % Tail DNA, Tail Length, and Tail Moment.[1]

Data Presentation

Quantitative data from the comet assay should be summarized in a clear and structured format to facilitate comparison between different treatment groups.